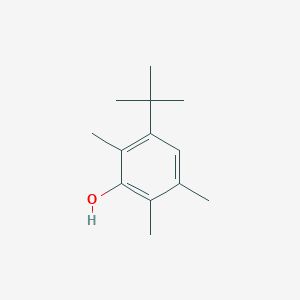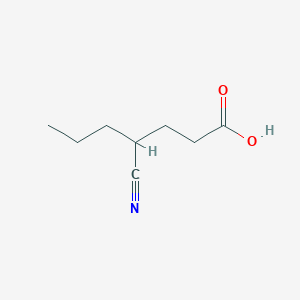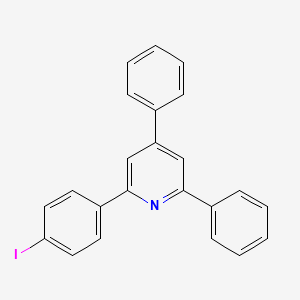
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with an iodophenyl group at the 2-position and diphenyl groups at the 4 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki cross-coupling reaction, where a boronic acid derivative reacts with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles in the presence of suitable reagents and conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under conditions like reflux in a polar solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce quinones.
Applications De Recherche Scientifique
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- involves its interaction with various molecular targets. The pyridine ring can participate in π-π stacking interactions, while the phenyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, or other biomolecules . The iodine atom can also participate in halogen bonding, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine, 2-(4-bromophenyl)-4,6-diphenyl-
- Pyridine, 2-(4-chlorophenyl)-4,6-diphenyl-
- Pyridine, 2-(4-fluorophenyl)-4,6-diphenyl-
Uniqueness
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction properties compared to its bromine, chlorine, or fluorine analogs. The larger size and polarizability of iodine can enhance halogen bonding interactions and influence the compound’s overall chemical behavior .
Propriétés
| 91232-31-4 | |
Formule moléculaire |
C23H16IN |
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
2-(4-iodophenyl)-4,6-diphenylpyridine |
InChI |
InChI=1S/C23H16IN/c24-21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(25-23)18-9-5-2-6-10-18/h1-16H |
Clé InChI |
IAWNGPHNZZREJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)I)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/no-structure.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
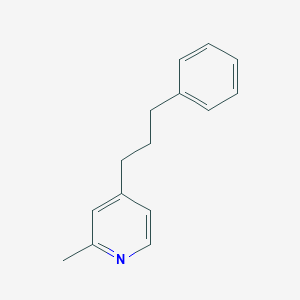
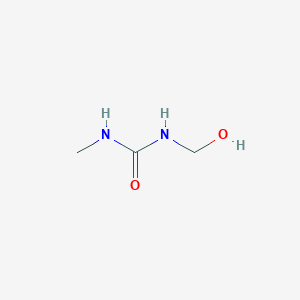
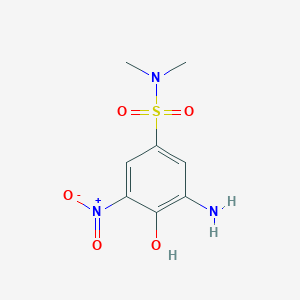


![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
